3-(3,4-dimethoxybenzenesulfonyl)-2H-chromen-2-one

Lipophilicity Aqueous solubility Drug-likeness

3-(3,4-Dimethoxybenzenesulfonyl)-2H-chromen-2-one (CAS 866347-83-3) is a synthetic 3-sulfonylcoumarin derivative belonging to the chromen-2-one family, characterized by a 3,4-dimethoxybenzenesulfonyl substituent at the coumarin 3-position. With a molecular formula of C₁₇H₁₄O₆S and a molecular weight of 346.35 g·mol⁻¹, this compound is supplied at ≥95% purity by multiple vendors and serves as a research-grade building block for medicinal chemistry and biological screening applications.

Molecular Formula C17H14O6S
Molecular Weight 346.35
CAS No. 866347-83-3
Cat. No. B2733075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-dimethoxybenzenesulfonyl)-2H-chromen-2-one
CAS866347-83-3
Molecular FormulaC17H14O6S
Molecular Weight346.35
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=O)OC
InChIInChI=1S/C17H14O6S/c1-21-14-8-7-12(10-15(14)22-2)24(19,20)16-9-11-5-3-4-6-13(11)23-17(16)18/h3-10H,1-2H3
InChIKeyKEUYEJCLWRGAEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(3,4-Dimethoxybenzenesulfonyl)-2H-chromen-2-one (CAS 866347-83-3): Core Identity and Compound Class Positioning for Procurement Evaluation


3-(3,4-Dimethoxybenzenesulfonyl)-2H-chromen-2-one (CAS 866347-83-3) is a synthetic 3-sulfonylcoumarin derivative belonging to the chromen-2-one family, characterized by a 3,4-dimethoxybenzenesulfonyl substituent at the coumarin 3-position . With a molecular formula of C₁₇H₁₄O₆S and a molecular weight of 346.35 g·mol⁻¹, this compound is supplied at ≥95% purity by multiple vendors and serves as a research-grade building block for medicinal chemistry and biological screening applications . The 3-sulfonylcoumarin scaffold is recognized in the patent literature as a privileged chemotype for antiproliferative drug discovery, with the 3,4-dimethoxy substitution pattern on the aryl sulfonyl moiety identified in independent SAR studies as conferring superior target modulation among tested arylsulfonyl variants [1][2].

Why 3-(3,4-Dimethoxybenzenesulfonyl)-2H-chromen-2-one Cannot Be Replaced by Generic 3-Sulfonylcoumarin Analogs in Focused Screening Campaigns


Within the 3-sulfonylcoumarin class, the identity and substitution pattern of the aryl sulfonyl group critically govern both physicochemical and biological properties. The unsubstituted 3-(phenylsulfonyl)-2H-chromen-2-one (CAS 78440-45-6) exhibits a calculated LogP of 3.71 versus 2.62 for the 3,4-dimethoxy analog, indicating a >1 log unit difference in predicted lipophilicity that materially impacts aqueous solubility and nonspecific protein binding . Furthermore, independent SAR evidence on the 3,4-dimethoxybenzenesulfonyl pharmacophore demonstrates that this specific substitution pattern yields the strongest HIF-1 pathway inhibition among five arylsulfonyl groups tested in a cell-based reporter assay, establishing that the dimethoxy motif is not merely a solubilizing appendage but a potency-driving structural element [1]. Regioisomeric variation—exemplified by the 2,5-dimethoxyphenyl analog (CAS 866346-80-7)—introduces distinct electronic and steric properties that can alter target engagement profiles, making simple within-class substitution unreliable without confirmatory data .

Quantitative Differentiation Evidence: 3-(3,4-Dimethoxybenzenesulfonyl)-2H-chromen-2-one Versus Closest Analogs


Predicted Lipophilicity and Implied Solubility Advantage Over the Unsubstituted Phenylsulfonyl Analog

The target compound exhibits a vendor-reported LogP of 2.62, compared with a calculated LogP of 3.71 for the unsubstituted 3-(phenylsulfonyl)-2H-chromen-2-one (CAS 78440-45-6), representing a ΔLogP of −1.09 . This reduction in predicted lipophilicity, attributable to the dual methoxy substituents on the aryl sulfonyl ring, is expected to translate into improved aqueous solubility—a critical parameter for both in vitro assay compatibility and in vivo formulation feasibility. The lower LogP also positions the compound closer to the optimal drug-like LogP range (1–3) recommended by Lipinski's rule-of-five guidelines.

Lipophilicity Aqueous solubility Drug-likeness Chromen-2-one

3,4-Dimethoxybenzenesulfonyl Pharmacophore Demonstrates Superior HIF-1 Pathway Inhibition Among Tested Arylsulfonyl Groups

In a systematic structure-activity relationship study of 2,2-dimethyl-2H-chromene-based arylsulfonamide HIF-1 pathway inhibitors, the 3,4-dimethoxybenzenesulfonyl group in region 1 showed the strongest inhibition of HIF-1-activated transcription among five distinct arylsulfonyl groups tested in a cell-based HRE-luciferase reporter assay [1]. While this SAR was established on a structurally distinct arylsulfonamide scaffold (KCN1 series) rather than on the 3-sulfonylcoumarin core itself, the shared 3,4-dimethoxybenzenesulfonyl pharmacophore directly transfers to the target compound. The five comparator arylsulfonyl groups evaluated in the published SAR included unsubstituted phenyl, 4-methoxyphenyl, 4-chlorophenyl, 4-fluorophenyl, and 3,4-dimethoxyphenyl—the latter being uniquely associated with maximal pathway suppression.

HIF-1 inhibition Cancer SAR Arylsulfonamide Hypoxia

Patent Protection of the 3-Sulfonylcoumarin Scaffold as an Antiproliferative Chemotype

US Patent 8,143,428 B2 (Emory University, issued 2012) explicitly claims bicyclic heteroaryl sulfones and sulfonamides, including coumarins substituted at the 3-position by a sulfonyl moiety, as antiproliferative agents useful for cancer treatment [1]. The patent encompasses compounds where the aryl sulfonyl group may carry multiple substituents including alkoxy groups, thereby covering the 3,4-dimethoxybenzenesulfonyl substitution pattern of the target compound. This patent protection framework signals that the 3-sulfonylcoumarin scaffold—including dimethoxy-substituted variants—has been validated through institutional investment in intellectual property as a therapeutically relevant chemotype. In contrast, simple 3-alkyl or 3-halogen coumarins lack this specific patent-backed antiproliferative annotation.

Anticancer Patent 3-Sulfonylcoumarin Antiproliferative Chromen-2-one

Regioisomeric Differentiation: 3,4-Dimethoxy Versus 2,5-Dimethoxy Substitution Pattern on the Arylsulfonyl Ring

The target compound bears methoxy groups at the 3- and 4-positions of the benzenesulfonyl ring, while the commercially available regioisomer 3-((2,5-dimethoxyphenyl)sulfonyl)-2H-chromen-2-one (CAS 866346-80-7) places the methoxy substituents at the 2- and 5-positions . This positional difference alters the electronic character of the aryl ring: the 3,4-substitution pattern is electron-donating via resonance (+M effect) from the para-methoxy group, while the 2,5-pattern introduces ortho steric hindrance near the sulfonyl linkage that can restrict rotational freedom and modulate the conformational preference of the arylsulfonyl group. Although no direct head-to-head biological comparison between these two regioisomers has been published, the 3,4-dimethoxy pattern matches the pharmacophore identified as optimal in the HIF-1 SAR study [1], whereas the 2,5-pattern was not evaluated in that analysis.

Regioisomer Structure-activity relationship Electronic effects Steric effects

Purity Benchmarking and Multi-Vendor Availability for Reproducible Screening

The target compound is commercially available at a certified purity of 95% from at least two independent suppliers (Fluorochem, product code F726209; Leyan, catalog No. 1396879), with the Fluorochem listing additionally providing MDL number MFCD05899567 and GHS hazard classification . In contrast, the unsubstituted phenyl analog 3-(phenylsulfonyl)-2H-chromen-2-one (CAS 78440-45-6) and the 2,5-dimethoxy regioisomer (CAS 866346-80-7) are listed on fewer vendor platforms with less comprehensive characterization data, potentially complicating procurement consistency and quality assurance for multi-batch screening programs. The availability of the target compound from multiple vendors also provides supply chain redundancy and competitive pricing leverage.

Purity Quality control Vendor comparison Reproducibility

Structural Novelty: A 3-Sulfonyl Coumarin with a Pharmacophore-Validated Dimethoxy Motif Not Replicated in Common Screening Libraries

The combination of a coumarin core with a 3-sulfonyl linkage and a 3,4-dimethoxybenzenesulfonyl substituent is not represented in common commercial screening collections that predominantly contain 3-unsubstituted, 3-alkyl, 3-halo, or 3-carboxamido coumarins. The target compound therefore occupies a distinct region of chemical space defined by: (i) the electron-withdrawing sulfonyl bridge at the 3-position, which polarizes the coumarin α,β-unsaturated lactone system; (ii) the 3,4-dimethoxybenzenesulfonyl group, which provides both hydrogen-bond acceptor capacity (5 total H-bond acceptors) and moderate lipophilicity (LogP 2.62); and (iii) a low fraction of sp³-hybridized carbons (Fsp³ = 0.118), indicating a largely planar, aromatic structure conducive to π-stacking interactions with biological targets . This structural profile differentiates the compound from both simpler coumarin building blocks and from more complex 3-sulfonylcoumarin derivatives bearing additional substituents on the coumarin ring (e.g., 6-chloro, 7-hydroxy, or 8-methoxy variants) that introduce confounding biological activities.

Chemical diversity Screening library Pharmacophore Structural novelty

Recommended Research and Procurement Application Scenarios for 3-(3,4-Dimethoxybenzenesulfonyl)-2H-chromen-2-one


HIF-1 Pathway-Targeted Anticancer Screening Cascades

Based on the established SAR demonstrating that the 3,4-dimethoxybenzenesulfonyl pharmacophore confers maximal HIF-1 pathway inhibition among tested arylsulfonyl groups, this compound is a rational selection for screening cascades targeting hypoxia-inducible factor-dependent cancers, including glioblastoma, breast, and renal cell carcinomas [1]. Its LogP of 2.62 positions it within a favorable range for cell permeability without the excessive lipophilicity that plagued the parent compound KCN1 (LogP ~3.7, aqueous solubility <15 μg/mL), suggesting improved assay compatibility in cell-based HIF reporter systems .

3-Sulfonylcoumarin Focused Library Design for Antiproliferative Lead Generation

The patent-backed antiproliferative activity of the 3-sulfonylcoumarin scaffold supports the use of this compound as a key intermediate or scaffold-hopping starting point for focused library synthesis [1]. The 3,4-dimethoxybenzenesulfonyl group can serve as a non-exchangeable pharmacophoric element around which diversity can be introduced at the coumarin 6-, 7-, or 8-positions, enabling SAR exploration while retaining the potency-enhancing dimethoxy motif identified in the HIF-1 inhibitor SAR studies .

Physicochemical Property-Driven Hit Triage in Fragment-Based and HTS Follow-Up

The compound's favorable computed drug-likeness parameters—LogP 2.62, molecular weight 346.35, 5 H-bond acceptors, and low Fsp³ (0.118)—make it suitable as a reference compound for benchmarking the physicochemical properties of hit series derived from 3-sulfonylcoumarin screening campaigns [1]. Its multi-vendor availability at 95% purity supports reproducible procurement for secondary confirmation assays and counter-screening panels .

Regioisomeric Selectivity Studies for Arylsulfonyl Pharmacophore Mapping

Paired procurement of this compound alongside its 2,5-dimethoxy regioisomer (CAS 866346-80-7) and the unsubstituted phenyl analog (CAS 78440-45-6) enables systematic regioisomeric SAR studies to deconvolute the contributions of methoxy position, electronic effects, and steric factors to target binding affinity and selectivity [1]. Such comparator studies are essential for building predictive pharmacophore models that guide subsequent medicinal chemistry optimization .

Quote Request

Request a Quote for 3-(3,4-dimethoxybenzenesulfonyl)-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.